2-(5-Chloro-2-phenoxyphenyl)acetic acid

Pharmaceutical Quality Control Analytical Method Development Impurity Profiling

Pharmaceutical impurity standards require rigorous identity and purity control. 2-(5-Chloro-2-phenoxyphenyl)acetic acid (CAS 70958-20-2) serves as a key intermediate in asenapine maleate synthesis and as a certified Asenapine Impurity 8 reference standard. • ≥98% purity (HPLC) minimizes process-related impurities in API synthesis • Consistent melting point (123-125 °C) and fully characterized spectral data (NMR, MS) enable reliable in-process control • Certificate of Analysis supports ANDA regulatory submissions and stability-indicating HPLC/UPLC method validation

Molecular Formula C14H11ClO3
Molecular Weight 262.69 g/mol
CAS No. 70958-20-2
Cat. No. B159235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Chloro-2-phenoxyphenyl)acetic acid
CAS70958-20-2
Molecular FormulaC14H11ClO3
Molecular Weight262.69 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)CC(=O)O
InChIInChI=1S/C14H11ClO3/c15-11-6-7-13(10(8-11)9-14(16)17)18-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17)
InChIKeyPKMKNEIUKHPJAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Chloro-2-phenoxyphenyl)acetic acid – Key Intermediate and Asenapine Impurity 8


2-(5-Chloro-2-phenoxyphenyl)acetic acid (CAS 70958-20-2), also referred to as 5-chloro-2-phenoxyphenylacetic acid, is a chlorinated phenoxyphenyl acetic acid derivative with the molecular formula C14H11ClO3 and a molecular weight of 262.69 g/mol . It is a white crystalline solid with a melting point in the range of 123–125 °C [1] and a calculated log P of approximately 3.76 [2]. The compound is primarily employed as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and, notably, as a certified reference standard for Asenapine Impurity 8 in pharmaceutical quality control [3][4].

Why Verification Matters for 2-(5-Chloro-2-phenoxyphenyl)acetic acid


2-(5-Chloro-2-phenoxyphenyl)acetic acid is not a commodity chemical with interchangeable sources. Its use as a pharmaceutical intermediate, particularly in the synthesis of asenapine, and as a certified impurity standard demands rigorous control of identity and purity [1]. Commercial sources report purity specifications ranging from 95% to ≥99% (HPLC), and physical properties such as melting point can vary between suppliers (e.g., 123–125 °C vs. 142–145 °C) [2]. Furthermore, its specific chloro‑phenoxy substitution pattern confers distinct physicochemical properties (log P 3.76, PSA 46.53 Ų) that differ from close analogs like fenclofenac [3]. Substituting an uncertified or lower-purity lot can compromise the reproducibility of synthetic routes, the accuracy of analytical methods, and the integrity of regulatory submissions [4].

2-(5-Chloro-2-phenoxyphenyl)acetic acid Differentiation Parameters


HPLC Purity Variation Across Suppliers

The minimum HPLC purity specification for 2-(5-Chloro-2-phenoxyphenyl)acetic acid varies significantly among reputable suppliers. AKSci specifies a minimum purity of 98% (HPLC) for their catalog product W8008, while NBInno offers a higher-grade material with a purity of ≥99.0% (HPLC) [1]. This 1–2% difference in purity can be critical when the compound is used as a starting material in multi‑step syntheses or as a reference standard, where even minor impurities can affect yield and analytical accuracy.

Pharmaceutical Quality Control Analytical Method Development Impurity Profiling

Melting Point Discrepancy and Polymorphism

The reported melting point for 2-(5-Chloro-2-phenoxyphenyl)acetic acid is not uniform across all sources. Multiple vendors and databases list a melting point of 123–125 °C, while NBInno reports a higher value of 142–145 °C [1][2]. This 19–20 °C discrepancy may arise from differences in crystalline form, purity, or measurement technique. For solid‑state characterization and formulation development, knowing the precise melting behavior of the specific lot is essential.

Solid State Characterization Polymorph Screening Process Chemistry

Lipophilicity and PSA vs. Structural Analogs

The calculated partition coefficient (log P) of 2-(5-Chloro-2-phenoxyphenyl)acetic acid is 3.76, and its polar surface area (PSA) is 46.53 Ų [1]. In contrast, the non‑halogenated parent compound 2‑phenoxyphenylacetic acid has a lower log P (~2.8) and a PSA of 46.53 Ų, while the dichloro analog fenclofenac (2-(2,4-dichlorophenoxy)phenylacetic acid) exhibits a higher log P (~4.1) [2]. These differences in lipophilicity directly influence membrane permeability, protein binding, and metabolic stability.

Drug Design QSAR Lipophilicity Profiling

Certified Asenapine Impurity 8 Reference Standard

2-(5-Chloro-2-phenoxyphenyl)acetic acid is commercially available as a certified reference standard for Asenapine Impurity 8 [1][2]. Suppliers such as SynZeal and ChemWhat provide detailed Certificates of Analysis (CoA) that include identity confirmation (NMR, MS), HPLC purity (typically >98%), and residual solvent data . In contrast, generic laboratory‑grade material often lacks this level of characterization and regulatory documentation, which is mandatory for Abbreviated New Drug Applications (ANDAs) and method validation studies .

Pharmaceutical Analysis Regulatory Compliance Reference Standards

2-(5-Chloro-2-phenoxyphenyl)acetic acid – Optimal Use Cases


Asenapine API Manufacturing

When synthesizing asenapine maleate, using 2-(5-Chloro-2-phenoxyphenyl)acetic acid with a purity of ≥98% (HPLC) minimizes the formation of process‑related impurities. The compound’s consistent melting point (123–125 °C) and well‑characterized spectral data facilitate in‑process control and final API purity [1].

Analytical Method Development for Asenapine

As a certified Asenapine Impurity 8 standard, this compound is essential for developing and validating HPLC/UPLC methods. The detailed Certificate of Analysis (including NMR and MS confirmation) meets regulatory expectations for ANDA submissions and stability‑indicating assays [2][3].

QSAR and Lead Optimization in NSAID Discovery

The calculated log P of 3.76 and PSA of 46.53 Ų place 2-(5-Chloro-2-phenoxyphenyl)acetic acid in a favorable lipophilicity range for oral bioavailability. Researchers can use these data to benchmark new analogs against known anti‑inflammatory agents like fenclofenac (log P ~4.1) and 2‑phenoxyphenylacetic acid (log P ~2.8) [4].

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